molecular formula C11H17NO2 B1197144 5-Hydroxymethoxyphenamine CAS No. 61866-76-0

5-Hydroxymethoxyphenamine

Cat. No.: B1197144
CAS No.: 61866-76-0
M. Wt: 195.26 g/mol
InChI Key: MJHSFKIGFVIAFL-UHFFFAOYSA-N
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Description

5-Hydroxymethoxyphenamine is a metabolite of methoxyphenamine, which is a β-adrenergic receptor agonist of the amphetamine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethoxyphenamine typically involves the hydroxylation of methoxyphenamine. This process can be catalyzed by enzymes such as CYP2D6 in vitro . The reaction conditions often include the use of human cytochrome P450 isozyme preparations, which aid in the identification of possible in vivo metabolites .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using similar enzymatic processes as those used in laboratory settings, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethoxyphenamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to other oxidized forms.

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: This compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxymethoxyphenamine is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its parent compound and other similar compounds. Its role as a metabolite also provides insights into the metabolic pathways of methoxyphenamine and related substances .

Properties

CAS No.

61866-76-0

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-methoxy-3-[2-(methylamino)propyl]phenol

InChI

InChI=1S/C11H17NO2/c1-8(12-2)6-9-7-10(13)4-5-11(9)14-3/h4-5,7-8,12-13H,6H2,1-3H3

InChI Key

MJHSFKIGFVIAFL-UHFFFAOYSA-N

SMILES

CC(CC1=C(C=CC(=C1)O)OC)NC

Canonical SMILES

CC(CC1=C(C=CC(=C1)O)OC)NC

98603-86-2

Synonyms

5-HMP
5-hydroxymethoxyphenamine

Origin of Product

United States

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